N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C22H25FN6O2S and its molecular weight is 456.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The triazole core of the compound is known for its ability to bind with various enzymes and receptors, exhibiting a broad spectrum of biological activities . This makes it a candidate for developing new antimicrobial agents, particularly against multidrug-resistant pathogens. The compound’s potential to act as a scaffold for new antibacterial and antifungal drugs is significant, given the urgent need for novel treatments in the face of increasing antibiotic resistance.
Anticancer Properties
Compounds with a triazole moiety have been studied for their cytotoxic activity against various human cancer cell lines . The ability to inhibit cell growth and induce apoptosis in cancer cells makes this compound a promising candidate for further research in cancer therapy, potentially leading to the development of new anticancer drugs.
Antiviral Applications
The structural components of the compound, including the triazole ring, have shown potential in the synthesis of antiviral agents . These compounds could be effective against a range of viruses, offering a new avenue for the treatment and management of viral infections.
Antioxidant Potential
Triazole derivatives are also recognized for their antioxidant properties . The compound could be utilized in research focused on combating oxidative stress-related diseases, providing a protective effect against cellular damage caused by free radicals.
Anti-inflammatory and Analgesic Effects
The triazole class of compounds has been associated with anti-inflammatory and analgesic effects . This suggests that the compound could be explored for its potential use in treating inflammatory conditions and as a pain reliever.
Antiepileptic and Sedative-Hypnotic Uses
Given the presence of triazole, which is found in commercially available antiepileptic and sedative-hypnotic drugs, there is a possibility that this compound could be applied in the development of new medications for neurological disorders .
Antihypertensive and Cardiovascular Research
Triazole derivatives have been implicated in the development of antihypertensive drugs . Research into the cardiovascular effects of this compound could lead to new treatments for high blood pressure and related conditions.
Antidiabetic and Metabolic Studies
The compound’s potential impact on metabolic processes also opens up research possibilities in the field of diabetes and metabolic syndrome . Investigating its role in glucose metabolism could contribute to new therapeutic strategies for diabetes management.
Mechanism of Action
Target of Action
It’s known that compounds containing the1,2,4-triazole moiety are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It’s known that1,2,4-triazole derivatives can interact with different target receptors due to their ability of hydrogen bond accepting and donating characteristics . This makes them a precise pharmacophore with a bioactive profile .
Biochemical Pathways
1,2,4-triazole derivatives have been found to display a diversity of biological applications such as antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives , which could provide some insights into the pharmacokinetics of this compound.
Result of Action
1,2,4-triazolo[3,4-b]thiadiazine derivatives have exhibited promising cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells .
Action Environment
The design of new entities by substituting different pharmacophores in one structure can lead to compounds with increased antimicrobial action .
properties
IUPAC Name |
N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O2S/c23-16-8-6-15(7-9-16)22(31)24-13-12-19-27-26-18-10-11-21(28-29(18)19)32-14-20(30)25-17-4-2-1-3-5-17/h6-11,17H,1-5,12-14H2,(H,24,31)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDHKBKXWLPJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.